3-Bromo-2,6-diethyl-benzaldehyde
Description
3-Bromo-2,6-diethyl-benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position and ethyl groups at the 2- and 6-positions. The ethyl substituents likely increase steric bulk compared to smaller groups (e.g., methyl or fluorine), influencing solubility, reactivity, and synthetic applications. The aldehyde group at the 1-position makes it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or ligands .
Properties
Molecular Formula |
C11H13BrO |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
3-bromo-2,6-diethylbenzaldehyde |
InChI |
InChI=1S/C11H13BrO/c1-3-8-5-6-11(12)9(4-2)10(8)7-13/h5-7H,3-4H2,1-2H3 |
InChI Key |
UQILJQFFEVKJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Br)CC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Fluorine substituents (e.g., in 3-Bromo-2,6-difluorobenzaldehyde) withdraw electron density, activating the aldehyde for electrophilic substitutions, whereas ethyl groups are electron-donating, offering contrasting reactivity .
- Solubility : Ethyl groups may reduce solubility in polar solvents compared to fluoro- or methoxy-substituted analogs .
Bromination and Functionalization
- 3-Bromo-2,6-dimethylbenzaldehyde : Used in chalcone synthesis via Claisen-Schmidt condensation, where methyl groups moderately influence reaction rates .
- 3-Bromo-2,6-difluorobenzaldehyde : Fluorine substituents enhance electrophilicity, enabling efficient cross-coupling reactions (e.g., Suzuki-Miyaura) .
- This compound : Ethyl groups may necessitate harsher conditions for analogous reactions due to steric shielding.
Stability and Byproduct Formation
- In bromination reactions (e.g., synthesis of 3-bromo-2,4,6-trimethoxyacetophenone), bulky substituents like ethyl could reduce byproduct formation by directing bromine to specific positions, as seen in sterically guided syntheses .
Research Findings and Challenges
- Steric Limitations : Ethyl-substituted benzaldehydes may require optimized catalysts or elevated temperatures for efficient transformations, as observed in hindered Suzuki couplings .
- Synthetic Utility : Brominated benzaldehydes are pivotal in constructing biphenyl frameworks (e.g., chalcone derivatives in ), where substituent size and electronic effects dictate regioselectivity .
- Data Gaps : Direct studies on this compound are scarce; further experimental validation is needed to confirm its physicochemical and reactivity profiles.
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